![molecular formula C12H19NO B1502929 8-Ciclopentil-8-azabiciclo[3.2.1]octan-3-ona CAS No. 959237-75-3](/img/structure/B1502929.png)

8-Ciclopentil-8-azabiciclo[3.2.1]octan-3-ona

Descripción general

Descripción

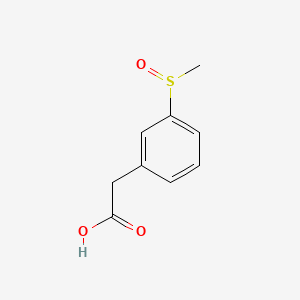

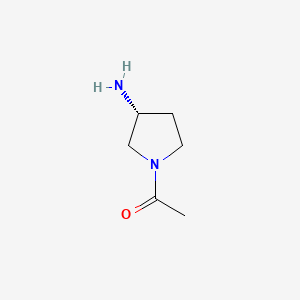

8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de alcaloides de tropano

El andamiaje de 8-azabiciclo[3.2.1]octano, que es el núcleo central de la familia de alcaloides de tropano, muestra una amplia gama de interesantes actividades biológicas . Como resultado, la investigación dirigida a la preparación de esta estructura básica de una manera estereoselectiva ha atraído la atención de muchos grupos de investigación en todo el mundo . El compuesto 8-Ciclopentil-8-azabiciclo[3.2.1]octan-3-ona juega un papel crucial en estas síntesis .

Construcción enantioselectiva

La construcción enantioselectiva del andamiaje de 8-azabiciclo[3.2.1]octano es otra aplicación significativa de this compound . Este proceso implica la formación estereocontrolada del andamiaje bicíclico .

Actividades biológicas

Los alcaloides de tropano, que contienen el núcleo de 8-azabiciclo[3.2.1]octano, se han probado como posibles terapéuticos, principalmente relacionados con el tratamiento de enfermedades neurológicas y psiquiátricas como el Parkinson, la depresión, la esquizofrenia o el trastorno de pánico . El compuesto this compound, al ser parte de este núcleo, contribuye a estas actividades biológicas .

Desarrollo de metodologías eficientes

La investigación centrada en el desarrollo de metodologías eficientes para la síntesis estereocontrolada de tropanos o andamiajes relacionados se ha convertido en un área de creciente interés tanto en la academia como en la industria . El compuesto this compound juega un papel significativo en estas metodologías .

Producción de metabolitos secundarios

Los alcaloides de tropano constituyen un grupo de metabolitos secundarios producidos por numerosas especies vegetales . El compuesto this compound, al ser parte del núcleo de 8-azabiciclo[3.2.1]octano, contribuye a la producción de estos metabolitos secundarios .

Mecanismo De Acción

Target of Action

The primary target of 8-Cyclopentyl-8-azabicyclo[32It is noted that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body.

Biochemical Pathways

The specific biochemical pathways affected by 8-Cyclopentyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters .

Result of Action

The molecular and cellular effects of 8-Cyclopentyl-8-azabicyclo[32It is noted that compounds with a similar structure, such as tropane alkaloids, display a wide array of interesting biological activities .

Propiedades

IUPAC Name |

8-cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c14-12-7-10-5-6-11(8-12)13(10)9-3-1-2-4-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQOWFVBIFCUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3CCC2CC(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672411 | |

| Record name | 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-75-3 | |

| Record name | 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol](/img/structure/B1502851.png)

![tert-Butyl (3aS,8aR)-8,8a-dihydroindeno[1,2-d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B1502907.png)

![2-[(2-Chloro-3-pyridinyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B1502915.png)